molecular formula C18H16N2O4 B2965954 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-11-9

3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2965954
CAS RN: 2034463-11-9
M. Wt: 324.336
InChI Key: DCKIAEQJZHRCIO-UHFFFAOYSA-N
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Description

The compound “3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a naphthoyl group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon . The oxazolidine-2,4-dione group is a type of heterocyclic compound containing an oxazolidine core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition . The synthesis of new azetidine and oxetane amino acid derivatives has been described through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring, naphthoyl group, and oxazolidine-2,4-dione group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

Heterocyclic compounds like azetidine and oxetane rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound can be used as a starting material or intermediate in the synthesis of new amino acid derivatives. These derivatives can be functionalized further to create a diverse array of molecules with potential pharmacological activities .

Anticancer Research

Derivatives of azetidine have been explored for their anticancer properties. By incorporating the compound into novel conjugates, researchers can evaluate their efficacy against different cancer cell lines. This could lead to the development of new chemotherapeutic agents .

Antimicrobial and Antioxidant Potential

The structural motif of azetidine is known to exhibit antimicrobial and antioxidant activities. As such, the compound can be utilized in the design and synthesis of new molecules that could serve as potent antimicrobial and antioxidant agents, contributing to the treatment and prevention of infectious diseases and oxidative stress-related conditions .

Tubulin-Destabilising Agents

Compounds containing the azetidine ring have been studied for their ability to destabilize tubulin, which is a therapeutic approach in cancer treatment. By affecting the polymerization of tubulin, these compounds can inhibit the growth of cancer cells, making them valuable in oncology research .

Organic Synthesis

In organic synthesis, the compound can be used to introduce complexity and chirality into synthetic routes. Its incorporation into larger molecules can lead to the creation of novel organic compounds with unique properties, useful for further chemical investigations .

Materials Science

The unique structural features of the compound make it a candidate for the development of new materials. Its incorporation into polymers or other macromolecular structures could lead to materials with novel properties, potentially useful in various technological applications .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields such as medicinal chemistry .

Mechanism of Action

    Target of Action

    The compound contains an azetidine ring, which is a four-membered cyclic amine . Azetidines have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that this compound could interact with bacterial cell wall synthesis enzymes, which are the targets of these antibiotics.

    Mode of Action

    If this compound acts like other azetidine-containing antibiotics, it might inhibit the transpeptidase enzymes involved in bacterial cell wall synthesis . This would prevent the bacteria from properly forming their cell walls, leading to cell death.

    Biochemical Pathways

    The affected pathway would likely be the bacterial cell wall synthesis pathway . Downstream effects could include the weakening of the bacterial cell wall and eventual cell lysis.

    Result of Action

    If this compound does inhibit bacterial cell wall synthesis, the result would be the death of the bacteria due to cell lysis .

properties

IUPAC Name

3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKIAEQJZHRCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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